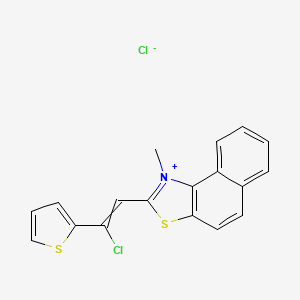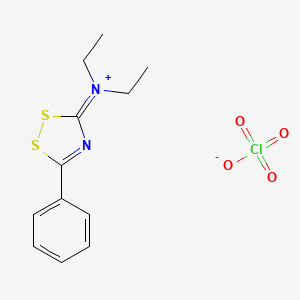
Diethyl bromo(2-bromohexyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl bromo(2-bromohexyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate. The process involves the reaction of diethyl propanedioate with 2-bromohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
Diethyl propanedioate+2-bromohexyl bromideNaOEt, EtOHDiethyl bromo(2-bromohexyl)propanedioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl bromo(2-bromohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form diethyl hexylpropanedioate by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium thiolate, or primary amines in ethanol or methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl propanedioates.
Reduction: Diethyl hexylpropanedioate.
Hydrolysis: Hexylmalonic acid and ethanol.
Aplicaciones Científicas De Investigación
Diethyl bromo(2-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of diethyl bromo(2-bromohexyl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine atoms and electron-donating ethyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor to diethyl bromo(2-bromohexyl)propanedioate, used in similar synthetic applications.
Diethyl bromomalonate: Another brominated derivative of diethyl malonate, used in organic synthesis.
Diethyl 2-bromo-2-methylmalonate: A structurally related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two bromine atoms and a hexyl group, which impart distinct reactivity and properties compared to other similar compounds. Its specific structure allows for targeted applications in organic synthesis and material science.
Propiedades
Número CAS |
63045-69-2 |
|---|---|
Fórmula molecular |
C13H22Br2O4 |
Peso molecular |
402.12 g/mol |
Nombre IUPAC |
diethyl 2-bromo-2-(2-bromohexyl)propanedioate |
InChI |
InChI=1S/C13H22Br2O4/c1-4-7-8-10(14)9-13(15,11(16)18-5-2)12(17)19-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
YEZOJQOOOREJNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C(=O)OCC)(C(=O)OCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


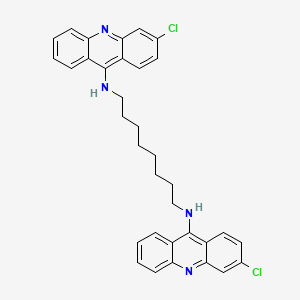
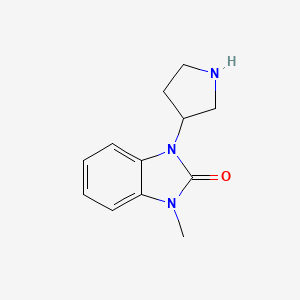
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
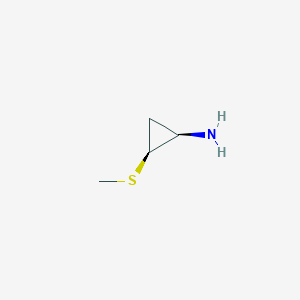
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)

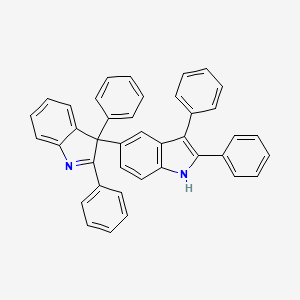
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
